

Structural Elucidation of C9H14N2O2: An In-depth Technical Guide for Alaptide

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Compound of Interest

Compound Name: *Ethyl 3-n-propylpyrazole-5-carboxylate*

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Abstract

This technical guide provides a comprehensive overview of the structural elucidation of the synthetic dipeptide Alaptide, which has a molecular formula of C9H14N2O2. Alaptide, chemically known as (8S)-8-methyl-6,9-diazaspiro[4.5]decane-7,10-dione, is a spirocyclic compound formed from L-alanine and 1-aminocyclopentanecarboxylic acid. This document details the analytical methodologies and interpretation of spectroscopic data essential for confirming its molecular structure. It is intended to serve as a practical resource for researchers in medicinal chemistry, pharmacology, and analytical sciences. The guide includes illustrative spectroscopic data, detailed experimental protocols, and logical diagrams to facilitate a thorough understanding of the structural characterization process.

Introduction

Alaptide ((8S)-8-methyl-6,9-diazaspiro[4.5]decane-7,10-dione) is a synthetic cyclic dipeptide with the molecular formula C9H14N2O2. First synthesized in the 1980s, it has garnered interest for its notable biological activities, including promoting skin regeneration and exhibiting neuroprotective effects.^{[1][2]} The unique spirocyclic structure, formed by the fusion of an alanine residue and a cyclopentane ring through a hydantoin-like core, imparts significant stability compared to linear peptides.

The definitive determination of such a novel chemical architecture is paramount for understanding its structure-activity relationships, guiding further drug development, and

establishing robust quality control standards. This guide outlines the systematic approach to elucidate the structure of Alaptide, employing a combination of high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy.

Physicochemical and Spectroscopic Data Summary

The structural elucidation of Alaptide is based on a cohesive interpretation of data from multiple analytical techniques. The following tables summarize the key quantitative data.

High-Resolution Mass Spectrometry (HRMS) Data

HRMS provides the high-accuracy mass of the molecule, which is fundamental to determining its elemental composition.

Adduct Ion	Calculated m/z	Observed m/z	Mass Accuracy (ppm)
[M+H] ⁺	183.11281	183.11279	-1.1
[M+Na] ⁺	205.09475	205.09471	-1.9
[M+K] ⁺	221.06869	221.06864	-2.2

¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

¹H NMR spectroscopy provides detailed information about the chemical environment, connectivity, and stereochemistry of the hydrogen atoms in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
8.15	s	1H	-	N1-H
7.95	s	1H	-	N3-H
3.85	q	1H	7.0	H-8 (α-H Alanine)
1.85 - 1.95	m	2H	-	H-2', H-5' (axial)
1.65 - 1.75	m	6H	-	H-2', H-5' (eq), H-3', H-4'
1.25	d	3H	7.0	CH ₃ (Alanine)

¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

¹³C NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon functionalities present.

Chemical Shift (δ) ppm	Carbon Type	Assignment
175.2	C=O	C-7 (Carbonyl)
172.8	C=O	C-10 (Carbonyl)
65.5	C	C-5 (Spiro Carbon)
52.1	CH	C-8 (α-C Alanine)
37.8	CH ₂	C-2', C-5'
23.5	CH ₂	C-3', C-4'
17.9	CH ₃	CH ₃ (Alanine)

Infrared (IR) Spectroscopy Data

IR spectroscopy identifies the functional groups present in the molecule based on the absorption of infrared radiation.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3210	Strong, Broad	N-H Stretching (Amide)
2965, 2870	Medium	C-H Stretching (Aliphatic)
1715	Strong	C=O Stretching (Amide I)
1680	Strong	C=O Stretching (Amide I)
1455	Medium	C-H Bending (CH ₂ , CH ₃)

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Resolution Mass Spectrometry (HRMS)

- Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source was used.
- Sample Preparation: A 1 mg/mL stock solution of Alaptide was prepared in methanol. This was further diluted to 10 µg/mL with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.
- Data Acquisition: The sample was introduced into the ESI source via direct infusion at a flow rate of 5 µL/min. The analysis was performed in positive ion mode. The instrument was calibrated using a standard calibration mixture prior to analysis to ensure high mass accuracy. Data was acquired over a mass range of m/z 100-500.
- Data Analysis: The exact masses of the protonated molecule [M+H]⁺ and other adducts were determined. The elemental composition was calculated using the instrument's software, with a mass tolerance of less than 5 ppm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: ^1H and ^{13}C NMR spectra were recorded on a 500 MHz NMR spectrometer.
- Sample Preparation: Approximately 10 mg of Alaptide was dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) was used as an internal standard (0 ppm).
- ^1H NMR Acquisition: A standard single-pulse experiment was performed. Key parameters included a spectral width of 16 ppm, an acquisition time of 3 seconds, and a relaxation delay of 2 seconds. A total of 16 scans were accumulated for a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: A proton-decoupled ^{13}C NMR spectrum was acquired. Key parameters included a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. Approximately 1024 scans were accumulated.
- Data Processing: The raw data (Free Induction Decay - FID) was processed using appropriate software. This involved Fourier transformation, phase correction, and baseline correction. Chemical shifts were referenced to TMS.

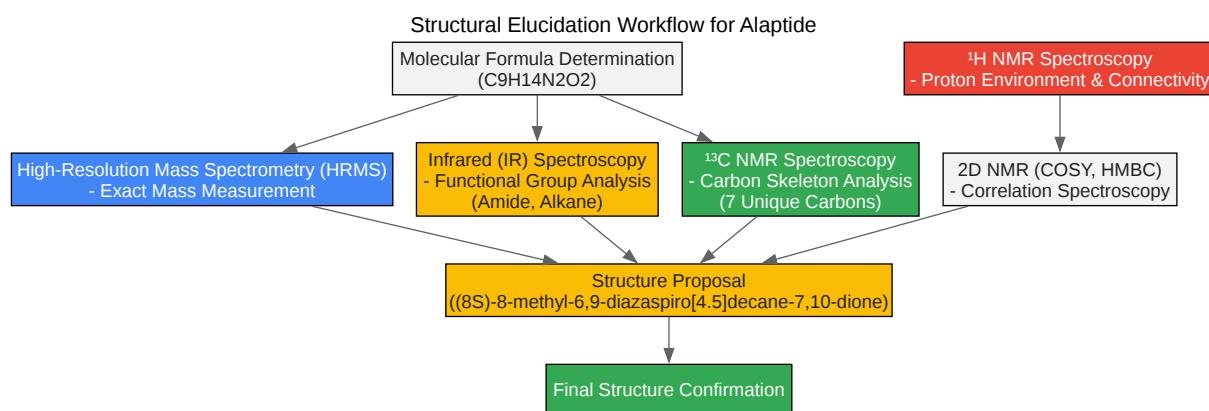
Infrared (IR) Spectroscopy

- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer was used.
- Sample Preparation: A solid sample of Alaptide was analyzed using the KBr pellet method. Approximately 1 mg of Alaptide was finely ground with 100 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
- Data Acquisition: A background spectrum of the empty sample compartment was first recorded. The KBr pellet containing the sample was then placed in the sample holder, and the spectrum was recorded. Data was collected over a range of 4000 to 400 cm^{-1} , with a resolution of 4 cm^{-1} .
- Data Analysis: The positions and intensities of the absorption bands were determined and correlated with the presence of specific functional groups.

Visualization of Workflows and Pathways

Structural Elucidation Workflow

The logical process for determining the structure of Alaptide is outlined in the following diagram. This workflow starts with the initial determination of the molecular formula and culminates in the final structural confirmation.



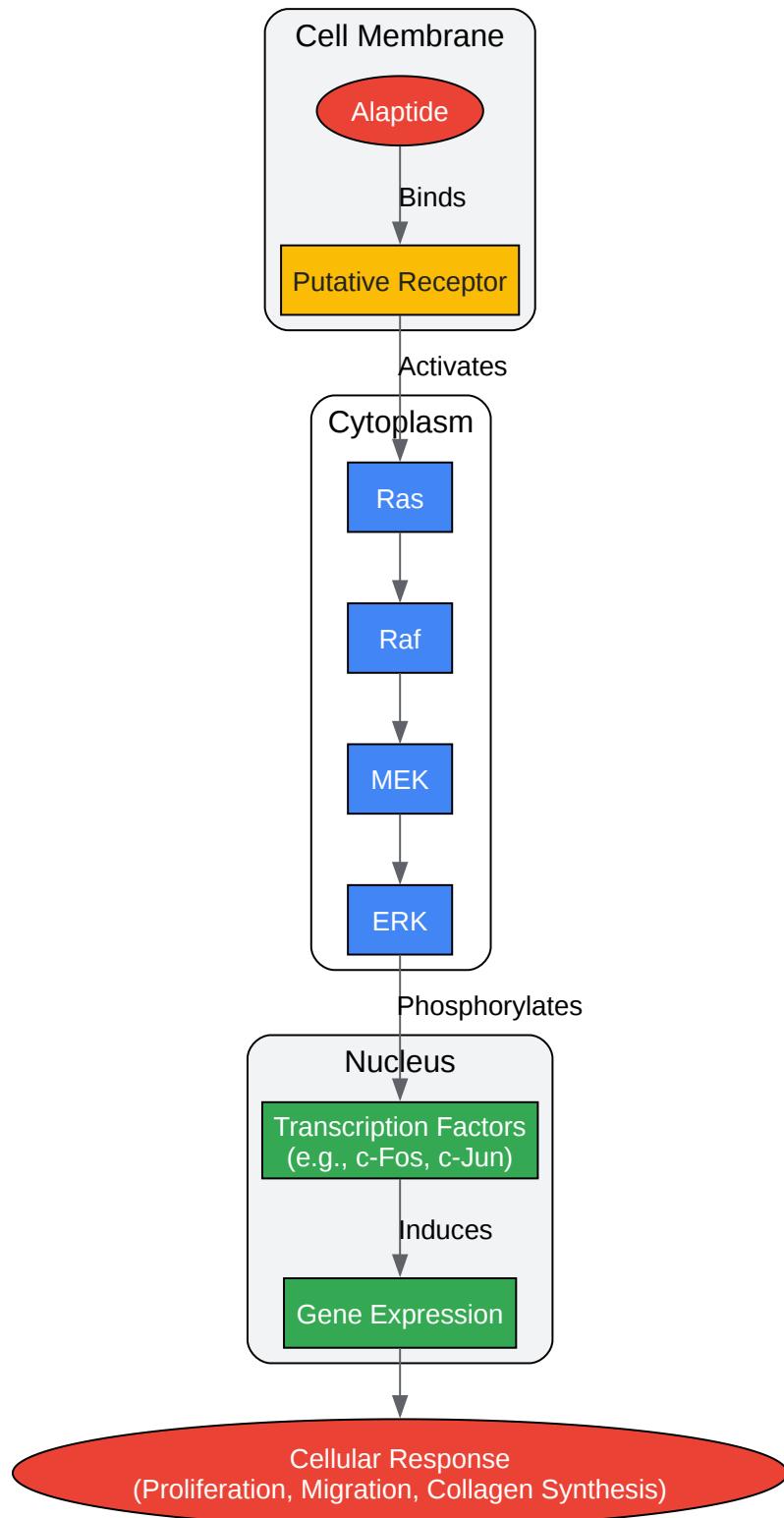
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Caption: Logical workflow for the structural elucidation of Alaptide.

Proposed Signaling Pathway for Skin Regeneration

Alaptide is known to promote skin regeneration.^{[1][2]} While the exact molecular targets are still under investigation, a plausible mechanism involves the modulation of growth factor signaling pathways that are crucial for cell proliferation and tissue repair. The following diagram illustrates a hypothetical signaling cascade initiated by Alaptide.

Proposed Signaling Pathway for Alaptide in Skin Regeneration



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Caption: Hypothetical signaling pathway of Alaptide in skin regeneration.

Conclusion

The structural elucidation of Alaptide (C₉H₁₄N₂O₂) is a systematic process that relies on the synergistic use of modern analytical techniques. High-resolution mass spectrometry confirms the molecular formula, while IR spectroscopy identifies key functional groups. ¹H and ¹³C NMR spectroscopy provide the detailed atomic connectivity and stereochemical information necessary to assemble the final, unambiguous structure of (8S)-8-methyl-6,9-diazaspiro[4.5]decane-7,10-dione. The methodologies and illustrative data presented in this guide provide a comprehensive framework for the structural characterization of Alaptide and can be adapted for the analysis of other novel small molecules in drug discovery and development. Further research into its specific molecular interactions, as proposed in the signaling pathway diagram, will be crucial in fully understanding its therapeutic potential.

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